5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a benzyl group, an ethoxyphenyl group, and a thiazolotriazole core
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-3-32-22-11-9-21(10-12-22)23(24-25(31)30-26(33-24)27-18(2)28-30)29-15-13-20(14-16-29)17-19-7-5-4-6-8-19/h4-12,20,23,31H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNPADASLEPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine derivative, followed by the introduction of the benzyl and ethoxyphenyl groups. The final step involves the formation of the thiazolotriazole core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole core undergoes oxidation at the sulfur atom or hydroxyl group under controlled conditions.
Key Findings :
- Oxidation selectivity depends on reagent strength: H₂O₂ preferentially targets the thiazole sulfur, while DDQ modifies the benzylpiperidine ring.
- The 6-ol group resists oxidation under mild conditions due to hydrogen bonding with the triazole nitrogen.
Reduction Reactions
Reductive modifications occur at the triazole ring or benzylic positions.
Key Findings :
- LiAlH₄ selectively demethylates the 4-ethoxyphenyl group without affecting the thiazole ring.
- Catalytic hydrogenation removes the benzyl group from piperidine, enabling further functionalization .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the benzylpiperidine and thiazole positions.
Key Findings :
- The 4-ethoxyphenyl group directs electrophilic substitution to the para position via resonance effects.
- Piperidine nitrogen participates in cross-coupling reactions only after benzyl group removal .
Cycloaddition and Ring-Opening Reactions
The triazole moiety engages in click chemistry and ring-expansion reactions.
Key Findings :
- Click chemistry modifications retain the compound’s heterocyclic integrity while enhancing solubility .
- Prolonged acid treatment degrades the thiazole ring but preserves the triazole core.
Photochemical and Thermal Reactions
Light- or heat-induced rearrangements have been observed:
| Condition | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | TiO₂ | Photooxidation to sulfonic acid derivative | 34% | |
| Microwave irradiation | – | Isomerization of thiazole C=N bond | Quantitative |
Key Findings :
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structural motifs have been investigated for their antidepressant properties. The presence of the benzylpiperidine moiety is often associated with enhanced serotonin and norepinephrine reuptake inhibition, which is a common mechanism in antidepressant drugs. Studies suggest that derivatives of this compound may exhibit similar effects, making them candidates for further exploration in the treatment of depression and anxiety disorders.
Neurological Applications
The compound's potential as a modulator of neurotransmitter systems positions it as a candidate for treating neurological disorders. Specifically, its ability to interact with muscarinic receptors has been noted in related compounds, suggesting possible applications in managing conditions such as Alzheimer's disease and other cognitive impairments.
Anticancer Properties
Initial studies on structurally related thiazole derivatives have shown promising anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. This compound could be evaluated for similar effects, particularly against types of cancer that are resistant to conventional therapies.
Receptor Interaction Studies
The compound's design suggests it may interact with multiple receptor types, including dopamine and serotonin receptors. This multi-target approach is beneficial in neuropharmacology as it can lead to improved therapeutic outcomes with potentially fewer side effects compared to single-target drugs.
Cognitive Enhancement
Given its structural attributes, there is potential for this compound to enhance cognitive functions through modulation of cholinergic pathways. Research into related compounds has shown improvements in memory and learning processes, which could be applicable in developing treatments for age-related cognitive decline.
Synthetic Routes
The synthesis of this compound involves several steps that typically include the formation of the thiazole ring followed by functionalization with the benzylpiperidine and ethoxyphenyl groups. Optimization of these synthetic routes is crucial for improving yield and purity.
Characterization Techniques
Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound. These techniques provide insights into the molecular interactions that may underpin its biological activities.
Preclinical Trials
Preclinical studies are essential for evaluating the pharmacokinetics and pharmacodynamics of the compound. For instance, a study involving a similar thiazole derivative demonstrated significant efficacy in animal models of depression, warranting further investigation into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include other piperidine derivatives, benzyl-substituted compounds, and thiazolotriazole analogs. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolothiazoles and features a unique structure that includes a piperidine ring and a triazolothiazole core. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₃₁N₄O₂S |
| Molecular Weight | 357.55 g/mol |
| CAS Number | 869343-24-8 |
| SMILES Notation | CC(C)Nc1sc2ncn(c2c1O)C(Cc3ccccc3)N2CCCCC2 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Receptor Binding: The compound may interact with neurotransmitter receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and influencing mood and cognition.
Enzyme Inhibition: It has been noted for its inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like neurodegenerative diseases.
Signal Transduction Modulation: The compound may affect intracellular signaling pathways, thereby altering cellular responses to external stimuli.
Biological Activity and Pharmacological Effects
Research has indicated that this compound exhibits several pharmacological properties:
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of compounds related to this compound:
Study 1: Neuroprotective Activity
A study focused on the neuroprotective effects of benzylpiperidine derivatives showed significant inhibition of MAO-B with an IC₅₀ value of 11.7 µM for one derivative . This suggests that modifications in the structure can enhance neuroprotective properties.
Study 2: Anticancer Potential
In vitro assays demonstrated that a related compound exhibited notable antiproliferative activity against human breast cancer cells (MDA-MB-231), with IC₅₀ values indicating effective growth inhibition . Further modifications led to enhanced potency, suggesting a structure-activity relationship (SAR) worth exploring for therapeutic development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in comparison to related compounds:
| Compound | Structure | Key Activity | IC₅₀ (µM) |
|---|---|---|---|
| Benzylpiperidine | Benzylpiperidine | MAO-B Inhibition | 11.7 |
| Compound A | Compound A | Antiproliferative | 19.9 |
| Compound B | Compound B | Antimicrobial | TBD |
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and triazole rings. Critical parameters include:
- Reaction conditions : Optimize temperature (e.g., reflux in ethanol or acetonitrile) and solvent polarity to stabilize intermediates .
- Catalysts : Use phosphorus oxychloride for activating carboxylic acids or triethylamine for base-catalyzed steps .
- Purification : Column chromatography or recrystallization ensures purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : Confirms regiochemistry of thiazole-triazole fusion and substituent positions (e.g., 4-ethoxyphenyl) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~500–600 Da) and fragmentation patterns .
- X-ray crystallography : Resolves conformational polymorphism and spatial arrangement of the benzylpiperidinyl group .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest interactions with:
- Neurological receptors : Serotonin or dopamine receptors due to the benzylpiperidine moiety .
- Enzymes : Kinases or cytochrome P450 enzymes via the thiazole-triazole core .
- Preliminary assays (e.g., enzyme inhibition, receptor binding) are recommended to validate targets .
Advanced Research Questions
Q. How can conflicting data on biological activity between structural analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-ethoxyphenyl vs. 4-methoxyphenyl) and measure IC50 values for target enzymes .
- Crystallographic analysis : Compare binding modes of analogs with divergent activities (e.g., orthorhombic vs. monoclinic polymorphs) .
- Meta-analysis : Review PubChem and literature data to identify trends in bioactivity across heterocyclic derivatives .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 14-α-demethylase for antifungal activity) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy calculations : Calculate binding affinities (ΔG) using MM-PBSA/GBSA methods .
Q. How can solubility and stability be optimized for in vivo studies?
- Salt formation : Introduce hydrochloride salts via reaction with HCl to enhance aqueous solubility .
- Cocrystallization : Use coformers (e.g., succinic acid) to improve thermal stability .
- pH profiling : Test stability in buffers (pH 1–10) to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
Q. What strategies address low yields in the final coupling step?
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for piperidine nitrogen) .
- High-throughput screening : Test solvent combinations (DMF, DMSO, THF) and catalysts (Pd/C, CuI) to optimize cross-coupling .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported IC50 values for similar compounds?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences .
- Compound purity : Verify purity via HPLC (>98%) to exclude impurities affecting activity .
- Cell line specificity : Test across multiple cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Type | Optimal Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | Thiazole formation | Reflux in EtOH, 12 h | 65–75 | |
| 2 | Triazole cyclization | POCl3, 80°C, 6 h | 50–60 | |
| 3 | Piperidine coupling | DMF, Et3N, 24 h | 40–50 |
Q. Table 2: Computational Tools for Binding Studies
| Tool | Application | Ref. |
|---|---|---|
| AutoDock Vina | Docking to 14-α-demethylase | |
| GROMACS | MD simulations | |
| MM-PBSA | Binding free energy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
